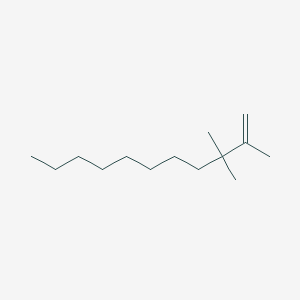
2,3,3-Trimethylundec-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,3-Trimethylundec-1-ene is an organic compound with the molecular formula C14H28. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. This compound is known for its unique structure, which includes three methyl groups attached to the second and third carbon atoms of the undecene chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trimethylundec-1-ene can be achieved through various methods. One common approach involves the alkylation of 2,3,3-trimethylbutene with a suitable alkyl halide under the presence of a strong base. The reaction typically requires an inert atmosphere and is conducted at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic processes. Catalysts such as palladium or nickel can be employed to facilitate the alkylation reaction, improving yield and efficiency. The process is optimized to minimize by-products and maximize the purity of the final compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,3-Trimethylundec-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Hydrogenation of the double bond results in the formation of 2,3,3-trimethylundecane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or nickel catalyst is typically used for hydrogenation.
Substitution: Halogenation can be achieved using reagents such as chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
Oxidation: Formation of 2,3,3-trimethylundecanol or 2,3,3-trimethylundecanone.
Reduction: Formation of 2,3,3-trimethylundecane.
Substitution: Formation of halogenated derivatives such as 2,3,3-trimethylundecyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
2,3,3-Trimethylundec-1-ene has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 2,3,3-Trimethylundec-1-ene depends on the specific reactions it undergoes. In oxidation reactions, the compound interacts with oxidizing agents to form alcohols or ketones. In reduction reactions, the double bond is hydrogenated to form the corresponding alkane. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
2,3,3-Trimethylundec-1-ene can be compared with other similar alkenes, such as:
2,3,3-Trimethylbut-1-ene: A shorter chain alkene with similar structural features.
2,3,3-Trimethylpent-1-ene: Another alkene with a slightly longer chain.
2,3,3-Trimethylhex-1-ene: An alkene with an even longer chain.
The uniqueness of this compound lies in its specific chain length and the presence of three methyl groups, which influence its chemical reactivity and physical properties.
Eigenschaften
CAS-Nummer |
502760-19-2 |
|---|---|
Molekularformel |
C14H28 |
Molekulargewicht |
196.37 g/mol |
IUPAC-Name |
2,3,3-trimethylundec-1-ene |
InChI |
InChI=1S/C14H28/c1-6-7-8-9-10-11-12-14(4,5)13(2)3/h2,6-12H2,1,3-5H3 |
InChI-Schlüssel |
HIEWSKDVHOBWFH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(C)(C)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(4-pyridinyl)-](/img/structure/B14226427.png)
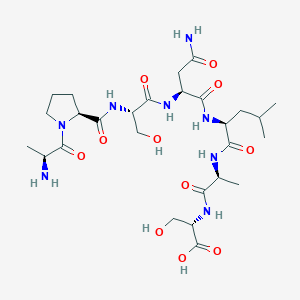
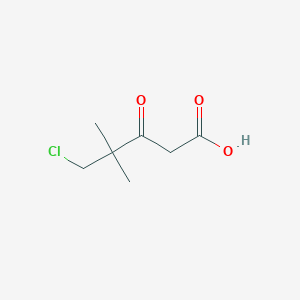

![Methyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14226444.png)
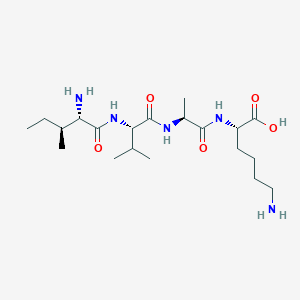
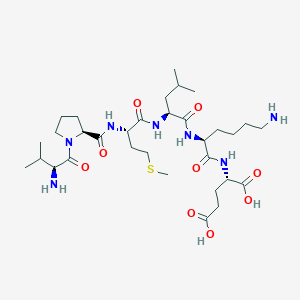
![1,4-Cyclohexadiene, 3-[1-(1-methylethoxy)ethenyl]-](/img/structure/B14226456.png)
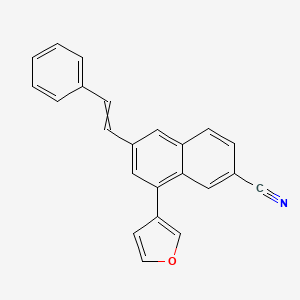
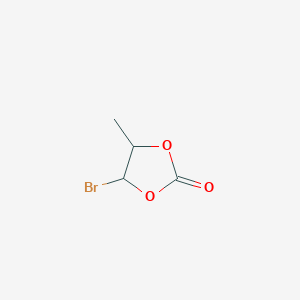
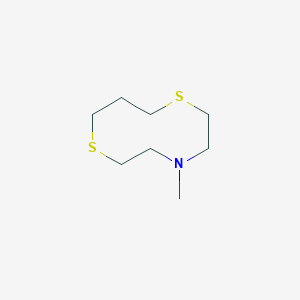
![Silane, [(3-ethyl-4-iodophenyl)ethynyl]trimethyl-](/img/structure/B14226471.png)
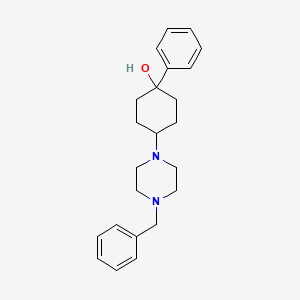
![1H-Benzimidazole, 5,6-difluoro-2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14226486.png)
